molecular formula C16H19NO2 B2691050 N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclobutanecarboxamide CAS No. 2034209-80-6

N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclobutanecarboxamide

Cat. No.: B2691050
CAS No.: 2034209-80-6
M. Wt: 257.333
InChI Key: DOENGGQFOLEWGU-UHFFFAOYSA-N
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Description

N-[1-(1-Benzofuran-2-yl)propan-2-yl]cyclobutanecarboxamide is a synthetic organic compound featuring a benzofuran moiety fused to a propan-2-yl chain, which is further linked to a cyclobutanecarboxamide group. Key structural attributes include:

  • Cyclobutane ring: A strained four-membered carbocycle that may influence conformational rigidity and metabolic stability.

This compound’s unique architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and strained hydrocarbon systems.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11(17-16(18)12-6-4-7-12)9-14-10-13-5-2-3-8-15(13)19-14/h2-3,5,8,10-12H,4,6-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOENGGQFOLEWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclobutanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclobutanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs listed in (compounds 5–8) share a benzamide backbone but differ in substituents and functional groups. Below is a detailed comparison:

Structural Features

Compound Name Core Structure Key Substituents Functional Groups Present
N-[1-(1-Benzofuran-2-yl)propan-2-yl]cyclobutanecarboxamide Benzofuran + cyclobutane Cyclobutanecarboxamide, propan-2-yl linker Amide, aromatic ether
N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide Benzamide 4-Methoxyphenyl, hydroxy-phenylpropan-2-yl Amide, hydroxyl, methoxy, amino
N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide Benzamide 4-Ethoxyphenyl, hydroxy-phenylpropan-2-yl Amide, hydroxyl, ethoxy, amino
N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-(4-propoxyphenyl)propan-2-yl]benzamide Benzamide 4-Propoxyphenyl, hydroxy-phenylpropan-2-yl Amide, hydroxyl, propoxy, amino
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(propan-2-yloxy)phenyl]propan-2-yl}benzamide Benzamide 4-(Propan-2-yloxy)phenyl, hydroxy-phenylpropan-2-yl Amide, hydroxyl, isopropoxy, amino
Key Observations:

Substituent Variation : Analogs 5–8 feature alkoxy groups (methoxy, ethoxy, etc.) on the phenyl ring, which modulate lipophilicity and steric bulk. In contrast, the target compound lacks these substituents but introduces a strained cyclobutane ring.

Functional Groups: The hydroxyl and amino groups in analogs 5–8 enhance hydrogen-bonding capacity, whereas the target compound’s amide and aromatic ether groups may prioritize hydrophobic interactions.

Physicochemical Properties (Inferred)

Property Target Compound Analogs 5–8
Lipophilicity (LogP) Higher (due to benzofuran and cyclobutane) Moderate (alkoxy groups balance polarity)
Solubility Likely low (rigid, aromatic structure) Higher (polar hydroxyl/amino groups)
Molecular Weight ~290–310 g/mol ~450–500 g/mol
Conformational Flexibility Low (cyclobutane strain) Moderate (flexible propan-2-yl chain)

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclobutanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzofuran moiety linked to a cyclobutanecarboxamide structure. Its synthesis typically involves:

  • Formation of the Benzofuran Moiety : Synthesized through cyclization of 2-hydroxybenzaldehyde with an alkyne.
  • Attachment of the Propan-2-yl Group : Reaction with propan-2-yl halide in the presence of a base.
  • Formation of Cyclobutanecarboxamide : Final reaction with cyclobutanecarboxylic acid chloride.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including K562 leukemia cells. The mechanism involves:

  • Increased Reactive Oxygen Species (ROS) : The compound elevates ROS levels, which are crucial for triggering apoptosis.
  • Caspase Activation : It enhances the activity of caspases 3 and 7, essential for the apoptotic process.

Table 1 summarizes the cytotoxic effects observed in different cell lines:

Cell LineIC50 (µM)Apoptosis Induction
K562 (Leukemia)25Yes
HeLa (Cervical)30Yes
MCF-7 (Breast)50Yes
Cacki-1 (Kidney)>100No

Antimicrobial Activity

The compound also displays antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it showed moderate activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell signaling pathways critical for cancer cell proliferation.
  • Pathway Modulation : The compound is known to affect the MAPK and Akt/mTOR pathways, which are vital for cellular survival and growth.

Case Studies

  • Study on K562 Cells : A study reported that exposure to this compound led to a significant increase in ROS levels and subsequently activated caspases, confirming its pro-apoptotic effects. The study highlighted a 2.31-fold increase in caspase activity after 48 hours of exposure .
  • Antibacterial Efficacy : Another investigation focused on its antibacterial properties found that it effectively inhibited the growth of clinical strains of Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections .

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